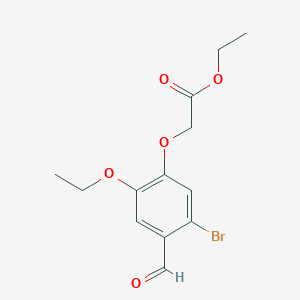

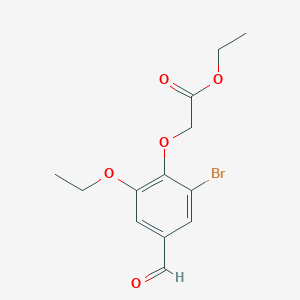

Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

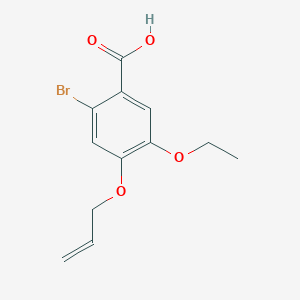

Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate is a chemical compound with the molecular formula C13H15BrO5 . It has an average mass of 331.159 Da and a mono-isotopic mass of 330.010284 Da .

Molecular Structure Analysis

The molecular structure of Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate consists of 13 carbon atoms, 15 hydrogen atoms, 1 bromine atom, and 5 oxygen atoms .Physical And Chemical Properties Analysis

Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate has a molecular weight of 331.16 . It has a density of 1.4±0.1 g/cm3 and a boiling point of 406.5±40.0 °C at 760 mmHg .Applications De Recherche Scientifique

Pharmaceutical Research SGLT2 Inhibitors Synthesis

“Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate” may serve as a precursor or intermediate in the synthesis of SGLT2 inhibitors, which are used in diabetes therapy. The related compound 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a known key intermediate for such inhibitors .

Industrial Coatings and Paints

Given that ethyl acetate derivatives are commonly used in coatings and paints due to their fast-drying and non-toxic properties, the subject compound could potentially be utilized in the development of new industrial coatings and paints with improved qualities .

Biocatalysis and Fermentation Processes

The compound might be involved in biocatalysis processes, particularly in the enzymatic conversion of ethanol and acetic acid to ethyl acetate using lipases or alcohol acyl transferases (AAT), which could lead to high-yield ethyl acetate production in fermentation .

Metabolic Engineering

In metabolic engineering, particularly within yeast strains, the compound could be used to enhance the production of ethyl acetate through genetic modifications that increase the activity of enzymes like AAT .

Solvent Development

Ethyl acetate derivatives are often employed as solvents due to their favorable properties. The subject compound could be researched for its solvent capabilities, especially in processes requiring specific solubility characteristics .

Propriétés

IUPAC Name |

ethyl 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO5/c1-3-17-11-5-9(7-15)10(14)6-12(11)19-8-13(16)18-4-2/h5-7H,3-4,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHWGCMPPPIAIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (5-bromo-2-ethoxy-4-formylphenoxy)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B474766.png)

![5-Bromo-3-hydroxy-3-[2-(2-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B474795.png)

![2-[(4-Bromophenyl)imino]-5-(3-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B474812.png)

![4-{[(4-Formyl-2-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B474822.png)

![N-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B474823.png)

![5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B474864.png)

![4-(4-hydroxyphenyl)-2-[3-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B474899.png)

![6-[5-bromo-2-[(5-methyl-2-naphthalen-2-yl-3-oxo-1H-pyrazol-4-yl)methylideneamino]phenyl]-3-prop-2-enylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B474935.png)

![(3Z)-5-fluoro-3-[(2Z)-4-oxo-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B474984.png)